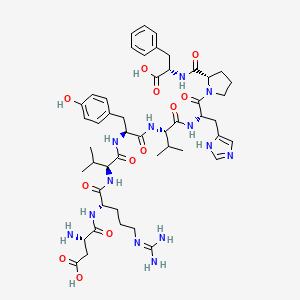

Asp-Arg-Val-Tyr-Val-His-Pro-Phe

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The peptide “Asp-Arg-Val-Tyr-Val-His-Pro-Phe” is an octapeptide that is a variant of angiotensin II . It is formed by the action of renin on angiotensinogen . The peptide has a molecular formula of C50H71N13O12, an average mass of 1046.179 Da, and a monoisotopic mass of 1045.534546 Da .

Synthesis Analysis

The synthesis of this peptide involves the action of renin on angiotensinogen, which cleaves the peptide bond between the leucine (Leu) and valine (Val) residues on angiotensinogen, creating the ten-amino acid peptide angiotensin I . Angiotensin I is then converted to angiotensin II through the removal of two C-terminal residues by the enzyme angiotensin-converting enzyme (ACE), primarily within the lung .Molecular Structure Analysis

The molecular structure of this peptide is complex due to the number of amino acids involved. Each amino acid contributes to the overall structure, and the sequence of amino acids is critical for the peptide’s function .Chemical Reactions Analysis

The primary chemical reaction involving this peptide is its conversion from angiotensin I to angiotensin II. This involves the removal of two C-terminal residues by the enzyme angiotensin-converting enzyme (ACE), primarily within the lung .Aplicaciones Científicas De Investigación

Enzymatic Synthesis

The compound is used in the enzymatic synthesis of protected Valine-5 Angiotensin II Amide-1. This process involves the use of proteolytic enzymes to facilitate peptide synthesis by fragment condensation .

Treatment of Shock

Angiotensin II 5-valine is becoming increasingly used in the treatment of various forms of shock, including cardiogenic shock. This application came after the U.S. Food and Drug Administration’s (FDA’s) initial approval for vasoplegic shock in 2017 .

Cardiovascular Homeostasis

The compound plays a key role in the renin-angiotensin system (RAS), which is an important regulatory system in cardiovascular homeostasis. Dysregulation of this system is observed in cardiovascular diseases (CVDs), where upregulation of angiotensin type 1 receptor (AT1R) signaling via angiotensin II leads to the AngII-dependent pathogenic development of CVDs .

Proteolytic Enzymes in Molecular Biology

Proteolytic enzymes, which are capable of hydrolyzing peptide bonds in proteins, have numerous research applications that require their use. These include the production of Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, cell culturing and tissue dissociation, and preparation of recombinant antibody fragments .

Therapeutic Potentials in Biomedicine

Microalgae are capable of producing bioactive compounds such as antibiotics, subunit vaccines, monoclonal antibodies, hepatotoxic and neurotoxic compounds, hormones, enzymes, and other compounds with pharmaceutical and therapeutic applications, which are not easily synthesized by chemical methods .

Mecanismo De Acción

Target of Action

Angiotensin II 5-valine, also known as Asp-Arg-Val-Tyr-Val-His-Pro-Phe or Val(5)-angiotensin II, primarily targets the G-protein-coupled angiotensin II receptor type 1 (AT-1) on vascular smooth muscle cells . These receptors play a crucial role in regulating blood pressure and maintaining electrolyte balance .

Biochemical Pathways

The renin-angiotensin-aldosterone system (RAAS) is the primary biochemical pathway affected by Angiotensin II 5-valine . In this system, the enzyme renin cleaves angiotensinogen to form angiotensin I, which is then converted to angiotensin II by angiotensin-converting enzyme (ACE) . Angiotensin II 5-valine, as a form of angiotensin II, contributes to the regulation of this system .

Pharmacokinetics

Angiotensin II 5-valine shares common pharmacokinetic properties with other non-peptide angiotensin antagonists. These include lipophilia, intermediate bioavailability, high affinity for plasma proteins, and liver metabolism . Some of these antagonists also have active metabolites .

Action Environment

The action of Angiotensin II 5-valine can be influenced by various environmental factors. For instance, its efficacy as a vasopressor in combating shock has been recognized, and its use has been reinvigorated with the approval of a human synthetic formulation of the medication . Furthermore, the extent of blood pressure reduction by Angiotensin II 5-valine is dependent on physiological factors such as sodium and water balance .

Safety and Hazards

Propiedades

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H69N13O12/c1-26(2)39(60-42(67)33(12-8-18-54-49(51)52)56-41(66)32(50)23-38(64)65)45(70)57-34(20-29-14-16-31(63)17-15-29)43(68)61-40(27(3)4)46(71)58-35(22-30-24-53-25-55-30)47(72)62-19-9-13-37(62)44(69)59-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,63H,8-9,12-13,18-23,50H2,1-4H3,(H,53,55)(H,56,66)(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,64,65)(H,73,74)(H4,51,52,54)/t32-,33-,34-,35-,36-,37-,39-,40-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPUTBDZNNXHCO-CGHBYZBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H69N13O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1032.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Asp-Arg-Val-Tyr-Val-His-Pro-Phe | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.